5-(2,3-Difluorophenyl)-3-methylphenol
Description
5-(2,3-Difluorophenyl)-3-methylphenol is a fluorinated aromatic compound characterized by a phenol core substituted with a methyl group at the 3-position and a 2,3-difluorophenyl moiety at the 5-position. Its molecular formula is C₁₃H₁₀F₂O, with a molecular weight of 220.22 g/mol.
Properties
IUPAC Name |
3-(2,3-difluorophenyl)-5-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c1-8-5-9(7-10(16)6-8)11-3-2-4-12(14)13(11)15/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASVJRRZHMZPFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=C(C(=CC=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683790 | |
| Record name | 2',3'-Difluoro-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261923-21-0 | |
| Record name | 2',3'-Difluoro-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Difluorophenyl)-3-methylphenol typically involves the introduction of fluorine atoms onto a phenyl ring followed by the attachment of a hydroxyl group. One common method involves the use of 2,3-difluorobenzene as a starting material, which undergoes a series of reactions including halogenation, methylation, and hydroxylation under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 5-(2,3-Difluorophenyl)-3-methylphenol may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced technologies such as automated reaction monitoring and control systems can further enhance the production process, ensuring consistent quality and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Difluorophenyl)-3-methylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and other derivatives that retain the core structure of 5-(2,3-Difluorophenyl)-3-methylphenol .
Scientific Research Applications
5-(2,3-Difluorophenyl)-3-methylphenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials
Mechanism of Action
The mechanism of action of 5-(2,3-Difluorophenyl)-3-methylphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in drug design and development .
Comparison with Similar Compounds
5-(3-Fluoro-4-methylphenyl)-3-methylphenol (CAS 1261948-44-0)
- Molecular formula : C₁₄H₁₃FO
- Molecular weight : 216.25 g/mol
- Key differences :
- Fluorine is located at the 3-position (vs. 2,3-difluorophenyl in the target compound).
- A methyl group replaces one fluorine at the 4-position on the phenyl ring.
- Steric effects from the 4-methyl group may hinder intermolecular interactions compared to the difluorophenyl group .
Functional Group Variations
1-(2,3-Difluorophenyl)cyclopropane-1-carboxylic Acid
- Molecular formula : C₁₀H₈F₂O₂
- Molecular weight : 198.17 g/mol
- Key differences: Replaces the phenol and methyl groups with a cyclopropane ring and carboxylic acid.
- Impact: The carboxylic acid enhances hydrogen-bonding capacity, increasing solubility in polar solvents.
Pharmacologically Active Analogs
(S)-N-(5-((R)-2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide
- Key differences :
- Incorporates a pyrazolo-pyrimidine scaffold and pyrrolidine carboxamide.
- Fluorine atoms are at the 2,5-positions (vs. 2,3-positions in the target compound).
- Impact :
Spectroscopic Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
